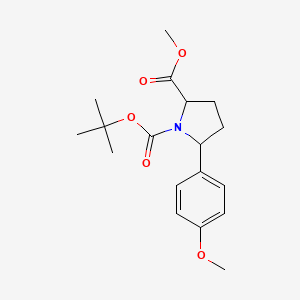
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structural configuration that includes a tert-butyl group, a methoxyphenyl substituent, and two carboxylate functionalities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Structural Characteristics
The compound's molecular formula is C17H23NO5, and it features a pyrrolidinone ring in an envelope conformation. The arrangement of the tert-butyl carbonate and the 4-methoxyphenyl groups on the same side of the pyrrolidinone ring is significant for its biological interactions . The methoxy group is coplanar with the attached benzene ring, which may influence its reactivity and biological properties.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit notable antimicrobial properties. The presence of aromatic substituents enhances their interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death. For instance, compounds similar to this compound have been shown to inhibit various bacterial strains effectively .
Antihypertensive Effects
The compound's structural similarity to known antihypertensive agents suggests potential efficacy in this area. Pyrrolidine derivatives have been linked to vasodilation effects through the inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation. This mechanism could position this compound as a candidate for antihypertensive drug development .
Neuroprotective Properties
Emerging studies highlight the neuroprotective effects of pyrrolidine derivatives. The compound's ability to cross the blood-brain barrier suggests it may protect neuronal cells from oxidative stress and apoptosis. This property could be particularly beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from diethyloxalacetate sodium salt and anisaldehyde under reflux conditions. Characterization techniques such as NMR and X-ray crystallography confirm the compound's structure and purity .
In Vivo Studies
In vivo studies conducted on animal models have demonstrated the compound's efficacy in reducing blood pressure without significant side effects on heart rate or overall cardiovascular function. These findings suggest that it could serve as a safer alternative to traditional antihypertensive medications .
Data Tables
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-14(10-11-15(19)16(20)23-5)12-6-8-13(22-4)9-7-12/h6-9,14-15H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUMFEVAFUIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














